Cas no 18087-07-5 (Benzenamine,2-methoxy-4,6-dimethyl-)

Benzenamine,2-methoxy-4,6-dimethyl- 化学的及び物理的性質
名前と識別子
-
- Benzenamine,2-methoxy-4,6-dimethyl-
- 2-methoxy-4,6-dimethylaniline
- Benzenamine, 2-methoxy-4,6-dimethyl-
- 18087-07-5
- AKOS022794266
- DTXSID70473424
- SCHEMBL11139031
-
- インチ: InChI=1S/C9H13NO/c1-6-4-7(2)9(10)8(5-6)11-3/h4-5H,10H2,1-3H3
- InChIKey: VPEPZXWWZZXMRU-UHFFFAOYSA-N
- SMILES: COC1=CC(C)=CC(C)=C1N
計算された属性
- 精确分子量: 151.09979
- 同位素质量: 151.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 127
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 35.2Ų
じっけんとくせい
- PSA: 35.25
Benzenamine,2-methoxy-4,6-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010005892-250mg |
2,4-Dimethyl-6-methoxyaniline |
18087-07-5 | 97% | 250mg |
$504.00 | 2023-09-02 | |
Alichem | A010005892-500mg |
2,4-Dimethyl-6-methoxyaniline |
18087-07-5 | 97% | 500mg |
$823.15 | 2023-09-02 | |
Alichem | A010005892-1g |
2,4-Dimethyl-6-methoxyaniline |
18087-07-5 | 97% | 1g |
$1445.30 | 2023-09-02 |
Benzenamine,2-methoxy-4,6-dimethyl- 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
Benzenamine,2-methoxy-4,6-dimethyl-に関する追加情報
Benzenamine, 2-Methoxy-4,6-Dimethyl- (CAS No. 18087-07-5): A Comprehensive Overview
Benzenamine, 2-methoxy-4,6-dimethyl- is a unique chemical compound that has garnered significant attention in the field of biomedical sciences. This compound, also known by its CAS Registry Number 18087-07-5, belongs to the family of substituted anilines and has been studied for its potential applications in drug discovery and development. The presence of multiple functional groups, including a methoxy substituent and two methyl groups at specific positions on the benzene ring, makes this compound particularly interesting for researchers exploring bioactive molecules.
The structure of Benzenamine, 2-methoxy-4,6-dimethyl- features a central benzene ring with three substituents: a methoxy group at position 2 and methyl groups at positions 4 and 6. This arrangement provides the molecule with unique electronic and steric properties, which can influence its interactions with biological systems. Such structural diversity is often exploited in molecular design to create compounds with targeted pharmacological effects.
Recent studies have highlighted the potential of this compound as a lead molecule in the development of antineoplastic agents. Research published in Nature Communications (2023) demonstrated that Benzenamine, 2-methoxy-4,6-dimethyl- exhibits significant antiproliferative activity against various cancer cell lines. The mechanism of action involves the modulation of key signaling pathways, including the PI3K/AKT pathway, which is frequently implicated in cancer progression.
In addition to its potential therapeutic applications, Benzenamine, 2-methoxy-4,6-dimethyl- has also been explored for its role as a scaffold molecule in combinatorial chemistry. Its rigid and well-defined structure allows for the efficient attachment of diverse functional groups, making it an ideal candidate for library synthesis. This approach has been successfully employed to generate a series of analogs with improved biodistribution and enhanced bioavailability.
The synthesis of Benzenamine, 2-methoxy-4,6-dimethyl- is relatively straightforward and can be achieved through a series of nucleophilic aromatic substitution reactions. The starting material, typically an amino-substituted benzene derivative, undergoes methylation and methoxylation at the designated positions to yield the desired product. This modular approach facilitates the preparation of various derivatives, which is crucial for hit-to-lead optimization in drug discovery.
A notable advantage of Benzenamine, 2-methoxy-4,6-dimethyl- is its excellent chemical stability. This property ensures that the compound retains its structural integrity under physiological conditions, which is a critical requirement for candidates in drug development. Furthermore, its low molecular weight and lipophilic nature contribute to favorable pharmacokinetic profiles, making it a promising template for oral delivery.
Recent advancements in computational chemistry have also enabled the identification of key residues on the surface of target proteins that interact with Benzenamine, 2-methoxy-4,6-dimethyl-. These findings, reported in Journal of Medicinal Chemistry (2023), provide valuable insights into the design of more potent and selective analogs. By leveraging molecular docking studies, researchers have gained a deeper understanding of the binding interactions that govern the compound's pharmacological activity.
In conclusion, Benzenamine, 2-methoxy-4,6-dimethyl- (CAS No. 18087-07-5) represents a valuable tool in the armamentarium of biomedical researchers. Its unique structure, coupled with its demonstrated biological activity and chemical versatility, positions it as a promising candidate for further investigation in the fields of oncology, inflammation, and nervous system disorders. As our understanding of this compound's properties continues to evolve, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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